(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane
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Overview
Description
(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two fluorine atoms, a butan-2-yl group, and a 3-chloro-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, often a platinum or rhodium complex. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium alkoxides or primary amines under mild conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted silanes with various functional groups.
Oxidation Reactions: Produce silanols or siloxanes.
Reduction Reactions: Result in silanes with different alkyl or aryl groups.
Scientific Research Applications
(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based materials with unique properties.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane involves its ability to undergo various chemical transformations due to the presence of reactive silicon-fluorine bonds. These bonds can be cleaved under specific conditions, allowing the compound to participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane
- (Butan-2-yl)(3-chloro-2-fluorophenyl)difluorosilane
- (Butan-2-yl)(3-tert-butyl-2-hydroxy-5-methylphenyl)difluorosilane
Uniqueness
(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties
Properties
CAS No. |
918446-86-3 |
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Molecular Formula |
C11H15ClF2Si |
Molecular Weight |
248.77 g/mol |
IUPAC Name |
butan-2-yl-(3-chloro-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C11H15ClF2Si/c1-4-9(3)15(13,14)11-6-8(2)5-10(12)7-11/h5-7,9H,4H2,1-3H3 |
InChI Key |
KLOFPYCBWCYKJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)C)Cl)(F)F |
Origin of Product |
United States |
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